molecular formula C17H16F3N3O2 B2835395 N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide CAS No. 1024223-97-9

N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide

Cat. No. B2835395
CAS RN: 1024223-97-9
M. Wt: 351.329
InChI Key: CLOJBZRXEHMFNS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a tert-butyl group, a methyl group, and an indeno group. The indeno group is fused to the pyrazole ring and contains a ketone functional group. The compound also contains a trifluoroethanamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, the pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The indeno group can be synthesized through a Diels-Alder reaction or other cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is likely to be planar due to the sp2 hybridization of the carbon and nitrogen atoms in the ring. The indeno group is likely to be non-planar due to the presence of the fused rings .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the ketone group can undergo reactions such as reduction, Grignard reaction, and condensation reactions. The amide group can undergo hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

The design and synthesis of novel compounds, including 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, have been extensively studied. These efforts aim to incorporate bioactive moieties, such as pyrazole and pyrazolo[3,4-d]pyrimidine, to enhance the compounds' lipophilicity, thereby improving their transport through cellular barriers. The structural characterization of these compounds often involves X-ray diffraction analyses to establish their solid-state structures, which is crucial for understanding their potential interactions at the molecular level (Maftei et al., 2016).

Potential Medical Applications

The antitumor activity of similar compounds has been a significant focus, with in vitro assessments conducted using monolayer proliferation assays across various cell lines. For instance, certain derivatives have shown promising potency, indicated by mean IC50 values, suggesting their potential as antitumor agents. These findings underscore the importance of exploring the bioactivity of these compounds further, considering their structural properties and the potential for optimization to enhance their efficacy (Maftei et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for biological activity, such as anticancer or anti-inflammatory activity. Additionally, its physical and chemical properties could be studied in more detail .

properties

IUPAC Name

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-16(2,3)14-11-12(22-23(14)4)9-6-5-8(7-10(9)13(11)24)21-15(25)17(18,19)20/h5-7H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOJBZRXEHMFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide

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